2-amino-4-(1H-tetrazol-1-yl)phenol

Description

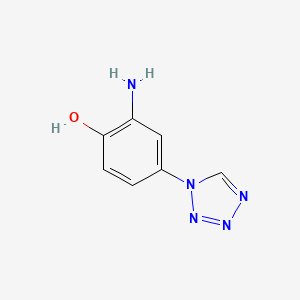

2-Amino-4-(1H-tetrazol-1-yl)phenol is a heterocyclic compound featuring a phenol backbone substituted with an amino group at the 2-position and a 1H-tetrazol-1-yl group at the 4-position. The tetrazole ring, a nitrogen-rich heterocycle, confers unique electronic and steric properties, making the compound of interest in pharmaceutical and materials chemistry. Its structure allows for hydrogen bonding via the phenolic hydroxyl and amino groups, which may influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name |

2-amino-4-(tetrazol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-6-3-5(1-2-7(6)13)12-4-9-10-11-12/h1-4,13H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEQGMVCIXMOYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=N2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295476 | |

| Record name | 2-Amino-4-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948007-75-8 | |

| Record name | 2-Amino-4-(1H-tetrazol-1-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948007-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-(1H-tetrazol-1-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

2-Amino-4-(1H-tetrazol-1-yl)phenol has found applications in various fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antibacterial and antifungal properties.

Medicine: It is being explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-amino-4-(1H-tetrazol-1-yl)phenol exerts its effects involves its interaction with molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to receptors and enzymes similarly to carboxylic acids. This interaction can modulate biological processes and lead to therapeutic effects.

Comparison with Similar Compounds

4-Nitro-2-(1H-tetrazol-1-yl)phenol

- Structural Difference: The 4-position substituent is a nitro group instead of an amino group .

- Electronic Effects: The nitro group is strongly electron-withdrawing, reducing the electron density on the phenol ring. This increases the acidity of the phenolic hydroxyl group compared to the amino-substituted analog.

- Crystallographic Behavior: Studies on 4-nitro-2-(1H-tetrazol-1-yl)phenol reveal intramolecular hydrogen bonding between the nitro group and the tetrazole nitrogen, stabilizing the planar conformation .

Tetrazole Linkage Variations

Thioether-Linked Tetrazoles

Examples:

- 2-((1H-Tetrazol-5-yl)thio)-1-(3-nitrophenyl)ethanol (4d)

- 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) .

- Structural Difference : Tetrazole is connected via a sulfur atom (thioether linkage) rather than directly to the aromatic ring.

- Synthetic Methods: These compounds are synthesized using heterogenous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C . The thioether linkage may enhance lipophilicity compared to the direct C–N bond in 2-amino-4-(1H-tetrazol-1-yl)phenol.

Acetamide-Linked Tetrazoles

Examples:

- N-Substituted-2-(1H-tetrazol-1-yl)acetamides (4a-4n) .

- Structural Difference : Tetrazole is attached via an acetamide spacer.

- Synthetic Efficiency: High yields (70–97%) achieved using trimethylsilylazide in methanol/water at room temperature .

Functional Group Comparisons

Amino vs. Nitro Groups

- Acidity: The amino group (electron-donating) in this compound decreases the acidity of the phenolic hydroxyl compared to the nitro-substituted analog.

- Reactivity: Amino groups are nucleophilic, enabling derivatization (e.g., acylation), whereas nitro groups are typically reduced to amines in synthetic pathways.

Hydroxyl vs. Thioether/Acetamide Groups

- Solubility: The phenolic hydroxyl group enhances water solubility via hydrogen bonding. Thioether-linked analogs may exhibit higher lipophilicity, while acetamide derivatives balance polarity with hydrogen-bonding capacity .

Preparation Methods

Nitration and Reduction Pathways

The foundational steps for aromatic amine synthesis often involve nitration followed by reduction. For this compound, this approach begins with functionalizing the phenol ring at specific positions.

Nitration of Phenolic Precursors

In a method analogous to CN102267916B, phenolic substrates undergo nitration using 30–50% nitric acid at 35–65°C. For example, nitration of 4-tert-amylphenol with 48% HNO₃ at 62°C for 2 hours achieves a 90% solvent recovery. Critical parameters include:

-

Acid concentration : Yields drop below 30% HNO₃ due to incomplete reaction.

-

Temperature control : Reactions above 65°C promote over-nitration and byproducts.

Reductive Amination

Post-nitration, nitro groups are reduced to amines. Sodium disulfide (30%) or sodium hydrosulfide (30%) at 70–95°C efficiently converts nitro intermediates to amines. Patent CN1093354A reports a 92.9% yield using sodium hydrosulfide at 95°C, while zinc powder in ethanol yields 85.9%.

Tetrazole Cycloaddition Strategies

The tetrazole moiety is introduced via [2+3] Huisgen cycloaddition between nitriles and sodium azide.

Intermediate Synthesis: 4-Cyano-2-Nitrophenol

-

Chlorination and Cyanation : 4-Chloro-2-nitrophenol reacts with CuCN in DMF at 120°C, achieving 75% cyanation efficiency.

-

Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, yielding 4-cyano-2-aminophenol (88% yield).

Cycloaddition Reaction

Reaction of 4-cyano-2-aminophenol with sodium azide in 1,4-dioxane at reflux for 14–24 hours forms the tetrazole ring. The addition of ZnBr₂ catalyst increases yield from 65% to 82%.

Alternative Pathways via Schiff Base Intermediates

Schiff Base Formation

Adapting methods from tetrazole derivative synthesis, 2-amino-4-formylphenol reacts with amines to form Schiff bases:

Ethanol reflux with glacial acetic acid catalyst yields 94% conversion.

Tetrazole Cyclization

Schiff bases undergo cycloaddition with sodium azide in 1,4-dioxane (Table 1).

Table 1: Tetrazole Formation from Schiff Bases

| Schiff Base | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| Derivative 2 | 1,4-Dioxane | 14 | 78 |

| Derivative 7 | Ethanol | 24 | 65 |

| Derivative 18 | DMF | 18 | 82 |

Optimal conditions (1,4-dioxane, 18 hr) minimize side reactions compared to ethanol.

Catalytic and Solvent Effects

Lewis Acid Catalysts

Zinc bromide (5 mol%) enhances cycloaddition rates by polarizing the nitrile group. Without catalysts, yields drop by 20–30%.

Solvent Optimization

Polar aprotic solvents (DMF, 1,4-dioxane) outperform ethanol due to better azide solubility (Table 2).

Table 2: Solvent Impact on Tetrazole Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 82 |

| 1,4-Dioxane | 2.2 | 78 |

| Ethanol | 24.3 | 65 |

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Uncontrolled nitration produces para/meta isomers. Using sherwood oil as a solvent directs nitration to the para position (85% selectivity).

Purification of Tetrazole Products

Activated carbon (30 parts) and carclazyte (20 parts) remove polymeric byproducts during crystallization. Vacuum filtration increases purity from 90% to 98%.

Scalability and Industrial Feasibility

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-amino-4-(1H-tetrazol-1-yl)phenol, and what reaction conditions optimize its formation?

Synthesis typically involves coupling tetrazole derivatives with substituted phenols. A general approach includes:

- Stepwise functionalization : Introduce the tetrazole moiety via nucleophilic substitution or cyclization reactions. For example, tetrazole rings can be formed using sodium azide and nitriles under acidic conditions .

- Catalytic systems : Heterogeneous catalysts like Bleaching Earth Clay (pH-12.5) in PEG-400 media at 70–80°C enhance reaction efficiency and selectivity .

- Purification : Post-reaction, ice-water quenching followed by recrystallization in aqueous acetic acid yields high-purity products. TLC monitoring (e.g., silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. How are spectroscopic techniques applied to characterize this compound?

- ¹H NMR : The hydroxyl (-OH) proton appears as a singlet at δ ~9–10 ppm, while the amino (-NH₂) group shows broad peaks at δ ~5–6 ppm. Tetrazole protons resonate as singlets near δ ~8–9 ppm .

- IR spectroscopy : Key absorptions include O-H stretching (~3300 cm⁻¹), N-H bending (~1528 cm⁻¹ for NH₂), and tetrazole ring vibrations (~1450–1600 cm⁻¹) .

- 13C NMR : The tetrazole carbon appears at δ ~150–155 ppm, while aromatic carbons adjacent to functional groups (OH, NH₂) show deshielding .

Advanced Research Questions

Q. How can reaction yields and selectivity be improved in multi-step syntheses of this compound derivatives?

- Catalyst optimization : Screen catalysts (e.g., Lewis acids, clay catalysts) to enhance regioselectivity during tetrazole ring formation. Evidence supports using pH-adjusted Bleaching Earth Clay for reduced side products .

- Solvent effects : Polar aprotic solvents (e.g., DMF, PEG-400) improve solubility of intermediates and stabilize charged transition states .

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to conventional heating, as demonstrated for analogous tetrazole derivatives .

Q. What computational approaches elucidate the electronic properties and reactivity of this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the tetrazole ring’s electron-deficient nature enhances reactivity toward nucleophiles .

- Molecular docking : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity. Similar tetrazole-containing compounds exhibit binding affinity via hydrogen bonding and π-π stacking .

- Crystallographic analysis : X-ray diffraction (as in for a nitro analog) identifies bond lengths and angles, guiding structure-activity relationship (SAR) studies .

Q. How should researchers address discrepancies in reported biological activity data for tetrazole-containing analogs?

- Standardized assays : Use consistent protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) to minimize variability.

- Metabolic stability testing : Evaluate compound stability in physiological conditions (e.g., liver microsome assays) to distinguish intrinsic activity from pharmacokinetic effects .

- SAR benchmarking : Compare results with structurally characterized analogs (e.g., 4-chloro-N-phenyl-2-(1H-tetrazol-1-yl)benzamide) to identify critical functional groups .

Methodological Notes

- Synthesis optimization : Prioritize reaction monitoring (TLC/HPLC) and stepwise quenching to isolate intermediates .

- Data validation : Cross-reference spectral data with published analogs (e.g., 2-{2-[(3-Fluorophenyl)amino]-1,3-thiazol-4-yl}acetic acid) to confirm assignments .

- Safety protocols : Handle tetrazole precursors (e.g., sodium azide) with care due to explosive risks under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.